Dibenzofuran, 3-bromo-2,7,8-trichloro-
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Overview
Description
Synthesis Analysis
The synthesis of Dibenzofuran and its derivatives involves several steps, including the intramolecular cyclisation of ortho-diazonium salts of diaryl ethers to give dibenzofurans . The protocol uses 3 mol% palladium acetate as the catalyst in refluxing ethanol in the absence of base . An efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers is catalyzed by reusable Pd/C under ligand-free conditions .Molecular Structure Analysis
The molecular formula of 3-bromo-dibenzofuran is C12H7BrO . It has a molecular weight of 247.087 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of DBF with butyl lithium results in di lithiation . Dibenzofuran is the precursor to the drug furobufen by Friedel-Crafts reaction with succinic anhydride .Physical and Chemical Properties Analysis
3-bromo-dibenzofuran has a density of 1.6±0.1 g/cm3 . Its boiling point is 343.8±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.4±3.0 kJ/mol . The flash point is 161.7±20.4 °C .Properties
IUPAC Name |
3-bromo-2,7,8-trichlorodibenzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrCl3O/c13-7-3-11-5(1-8(7)14)6-2-9(15)10(16)4-12(6)17-11/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYGPGQMQOLBOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrCl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156921 |
Source
|
Record name | Dibenzofuran, 3-bromo-2,7,8-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131166-87-5 |
Source
|
Record name | Dibenzofuran, 3-bromo-2,7,8-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131166875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 3-bromo-2,7,8-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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